Molybdenum trioxide

Beschreibung

Eigenschaften

IUPAC Name |

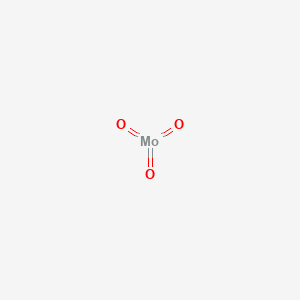

trioxomolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQOBWVOAYFWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mo](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO3 | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020899 | |

| Record name | Molybdenum trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Molybdenum trioxide appears as colorless to white or yellow odorless solid. Sinks in water. (USCG, 1999), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH] | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2111 °F at 760 mmHg (Sublimes) (NTP, 1992), 1155 °C, SUBLIMES | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), After strong ignition it is very slightly sol in acids, 0.490 g/1000 cc water @ 28 °C, Sol in concentrated mineral acids, Sol in soln of alkali hydroxides and soln of potassium bitartrate, 1.066 g/l water @ 18 °C, 20.55 g/l water @ 70 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.69 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 @ 26 °C/4 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR SLIGHTLY YELLOW TO SLIGHTLY BLUISH POWDER OR GRANULES, COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS, WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP | |

CAS No. |

1313-27-5, 11098-99-0 | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22FQ3F03YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1463 °F (NTP, 1992), 795 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Traditional Pyrometallurgical Methods

Roasting of Molybdenite Ore

The industrial-scale production of MoO₃ predominantly relies on the roasting of molybdenite (MoS₂) in air at 600–650°C. This exothermic process converts sulfide ore to technical-grade MoO₃ through the reaction:

$$ 2\text{MoS}2 + 7\text{O}2 \rightarrow 2\text{MoO}3 + 4\text{SO}2 $$

The crude product contains impurities such as silica, iron, and copper, necessitating subsequent purification. Sublimation at 1,100°C yields high-purity MoO₃, while hydrometallurgical methods (e.g., solvent extraction) avoid SO₂ emissions but require acidic or alkaline leaching.

Limitations of Pyrometallurgy

Despite scalability, roasting faces challenges:

Solution-Based Synthesis Routes

Peroxomolybdic Acid Precursor Method

A low-temperature solution process using peroxomolybdic acid organosol precursors produces amorphous MoO₃ films. Ultrasonic treatment facilitates the formation of peroxo complexes, which decompose at 150–200°C to yield MoO₃ with a work function of 5.26 eV. Annealing at 150°C optimizes oxygen vacancy density, enhancing hole-transport properties in solar cells.

Organic Acid Complexation

Patent WO2014108841A1 describes a novel method using oxalic, tartaric, or citric acid to complex molybdenum salts. For example, mixing MoCl₅ with oxalic acid forms an oxalato complex, which decomposes at 400°C to phase-pure MoO₃. This approach enables thin-film deposition and nanoscale homogeneity without pH adjustments or filtration.

Sol-Gel Synthesis

Chloro-Ethoxide Precursors

A sol-gel route using molybdenum chloro-ethoxide (derived from MoCl₅, ethanol, and potassium) produces blue amorphous intermediates. Thermal treatment in air (300°C) crystallizes MoO₃, while vacuum annealing yields MoO₂. Residual chlorine (1–6 wt%) and ethoxy groups are removed at 160–400°C, as confirmed by XPS and IR spectroscopy.

Advantages of Sol-Gel

- Morphological Flexibility : Enables nanostructured MoO₃ with high surface areas.

- Low-Temperature Processing : Reduces energy consumption compared to roasting.

Hydrothermal and Solvothermal Synthesis

Hydrothermal Growth of α-MoO₃

Hydrothermal treatment of ammonium heptamolybdate (AHM) with nitric acid (pH 1–2) at 180°C produces rod-like α-MoO₃. Acetic acid yields similar morphologies but with lower thermal stability. Post-calcination at 550°C eliminates ammonium residues, stabilizing the orthorhombic phase.

Morphology-Property Relationships

Table 1 compares hydrothermal synthesis parameters and outcomes:

| Precursor | Acid | Temperature (°C) | Morphology | Surface Area (m²/g) |

|---|---|---|---|---|

| AHM | HNO₃ | 180 | Rods | 37 |

| MoO₃·2H₂O | CH₃COOH | 180 | Nanobelts | 29 |

| AHM | HNO₃ (pH 0) | 180 | Stacked Plates | 32 |

Rod-like MoO₃ exhibits superior catalytic activity in propylene oxidation due to exposed (010) facets.

Flame Spray Pyrolysis (FSP)

FSP synthesizes high-purity MoO₃ nanoparticles (10–50 nm) by combusting molybdenum acetylacetonate in an oxygen-rich flame. This method achieves rapid crystallization and control over stoichiometry but requires precise precursor atomization.

Comparative Analysis of Synthesis Methods

Table 2 summarizes key metrics across methods:

| Method | Purity (%) | Particle Size | Energy Use | Scalability |

|---|---|---|---|---|

| Roasting | 90–95 | Microns | High | Industrial |

| Sol-Gel | 99+ | 20–100 nm | Moderate | Lab-Scale |

| Hydrothermal | 98 | 100 nm–2 µm | Low | Pilot-Scale |

| Flame Spray Pyrolysis | 99.9 | 10–50 nm | High | Limited |

Analyse Chemischer Reaktionen

Molybdäntrioxid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Molybdäntrioxid kann weiter oxidiert werden, um Verbindungen mit höherem Oxidationszustand zu bilden.

Reduktion: Es kann reduziert werden, um Molybdän(IV)-oxid (MoO₂) oder Molybdänmetall (Mo) zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Sauerstoff oder Luft bei hohen Temperaturen.

Reduktion: Wasserstoffgas oder Kohlenmonoxid bei erhöhten Temperaturen.

Substitution: Wässrige Lösungen von Natriumhydroxid oder Ammoniumhydroxid.

Hauptprodukte:

Oxidation: Molybdänverbindungen mit höherem Oxidationszustand.

Reduktion: Molybdän(IV)-oxid, Molybdänmetall.

Substitution: Natriummolybdat, Ammoniummolybdat.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Molybdenum trioxide is widely recognized for its catalytic properties, particularly in oxidation reactions. Its ability to facilitate chemical transformations makes it valuable in both industrial and environmental contexts.

1.1. Catalysis in Organic Reactions

- MoO₃ has been employed as a catalyst in the oxidation of alcohols to aldehydes and ketones. Studies have shown that MoO₃ can enhance reaction rates significantly compared to traditional catalysts, leading to higher yields and selectivity .

1.2. Photocatalytic Activity

- The photocatalytic properties of MoO₃ nanoparticles have been investigated for the degradation of organic pollutants under UV and visible light. Research indicates that MoO₃ exhibits effective photocatalytic activity, making it suitable for environmental remediation applications .

Table 1: Catalytic Performance of MoO₃ Nanoparticles

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Alcohol Oxidation | MoO₃ | 85 | Room Temperature |

| Ketamine Degradation | MoO₃ | 90 | UV Light |

| Organic Pollutant Degradation | MoO₃ | 95 | Visible Light |

Electronic Applications

This compound's unique electronic properties make it a promising candidate for various electronic devices.

2.1. Gas Sensors

- MoO₃ is utilized in gas sensors due to its sensitivity to different gases like NO₂ and NH₃. The material's conductivity changes upon gas adsorption, allowing for real-time monitoring of air quality .

2.2. Energy Storage Devices

- The layered structure of MoO₃ allows it to function effectively as an anode material in lithium-ion batteries and supercapacitors. Its high specific surface area enhances charge storage capacity, making it a focus of ongoing research .

Table 2: Performance Metrics of MoO₃ in Energy Storage

| Device Type | Material Used | Specific Capacity (mAh/g) | Cycle Stability (%) |

|---|---|---|---|

| Lithium-Ion Battery | MoO₃ | 150 | 80 |

| Supercapacitor | MoO₃ | 250 | 85 |

Biomedical Applications

Recent studies have highlighted the potential of this compound nanoparticles in biomedical applications.

3.1. Antimicrobial Properties

- This compound nanoparticles have demonstrated significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. These properties suggest their potential use in wound healing applications .

3.2. Cancer Treatment

- Research indicates that MoO₃ nanoparticles can mimic sulfite oxidase, facilitating the conversion of harmful sulfites into less toxic sulfate forms. This enzymatic mimicry opens avenues for therapeutic applications in cancer treatment .

Table 3: Biomedical Efficacy of MoO₃ Nanoparticles

| Application | Pathogen/Condition | Efficacy (%) |

|---|---|---|

| Antibacterial Activity | S. aureus | 90 |

| Antifungal Activity | C. albicans | 85 |

| Cytotoxicity on Cancer Cells | Lung & Breast Cancer Cells | Low (non-toxic) |

Wirkmechanismus

Molybdenum trioxide can be compared with other similar compounds, such as:

Chromium trioxide (CrO₃): Both are oxides of transition metals and have similar catalytic properties.

Tungsten trioxide (WO₃): Tungsten trioxide has similar photocatalytic and electrochemical properties but is more expensive and less abundant than this compound.

Molybdenum dioxide (MoO₂): Molybdenum dioxide is a lower oxidation state compound of molybdenum with different chemical properties and applications.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

Key Differences :

- MoO₃ is preferred in steelmaking for its redox activity, while WO₃’s photocatalytic efficiency is leveraged in environmental remediation .

- CrO₃’s extreme toxicity restricts its use despite superior oxidative capacity .

Electrochemical Performance

Key Differences :

Key Differences :

- MoO₃’s synthesis often involves volatile intermediates (e.g., MoO₃ sublimation at 700°C), necessitating stabilization strategies .

Critical Notes and Contradictions

- Carcinogenicity: While MoO₃ inhalation is linked to lung adenocarcinoma in mice, epidemiological data on human molybdenum exposure and cancer remain inconclusive .

- Biological Role : Molybdenum is essential for enzymes like xanthine oxidase, yet excessive MoO₃ exposure disrupts metabolic pathways .

- Thermal Volatility : MoO₃’s volatility at steelmaking temperatures (>700°C) reduces yield unless stabilized with lime, unlike WO₃’s high thermal inertia .

Biologische Aktivität

Molybdenum trioxide (MoO3) is a compound of significant interest in various fields, particularly for its biological activities. This article explores the biological effects, including its anticancer, antibacterial, and antifungal properties, as well as its toxicity profile based on diverse research findings.

1. Anticancer Activity

Recent studies have demonstrated that MoO3 nanoparticles exhibit promising anticancer properties. Notably, research conducted on MCF7 human breast adenocarcinoma cells revealed that MoO3 nanoparticles can induce cytotoxic effects, killing approximately 50% of viable cells after 24 hours of incubation at a concentration of 250 μg/ml . The nanoparticles were characterized using various techniques such as X-ray diffraction and electron microscopy, confirming their effective formation and stability.

Table 1: Cytotoxicity of MoO3 Nanoparticles on Cancer Cells

| Cell Line | Concentration (μg/ml) | % Cell Viability | Incubation Time |

|---|---|---|---|

| MCF7 | 250 | ~50% | 24 hours |

| BRL 3A (Liver) | ≥100 | LDH Leakage | 24 hours |

The cytotoxic effects are attributed to oxidative stress induced by the nanoparticles, which disrupt cellular integrity .

2. Antibacterial and Antifungal Properties

MoO3 has also shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study using hydrothermally synthesized MoO3 nanoparticles demonstrated high efficacy against various bacterial strains, with a notable ability to inhibit growth . Additionally, antifungal activity was assessed against Candida albicans and Aspergillus niger, where MoO3 nanoparticles exhibited effective inhibition through disc-diffusion susceptibility tests.

Table 2: Antimicrobial Activity of MoO3 Nanoparticles

| Microorganism | Activity Type | Observed Effect |

|---|---|---|

| E. coli | Antibacterial | High inhibition |

| S. aureus | Antibacterial | High inhibition |

| C. albicans | Antifungal | Effective inhibition |

| A. niger | Antifungal | Effective inhibition |

3. Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of MoO3. Inhalation studies in rats and mice have shown that exposure to this compound at varying concentrations did not result in significant clinical findings or lesions. However, there were increases in liver copper concentrations in exposed groups, indicating potential biochemical alterations .

Table 3: Toxicological Findings from Inhalation Studies

| Study Duration | Species | Concentration (mg/m³) | Findings |

|---|---|---|---|

| 14 days | F344/N Rats | 0, 10, 30, 100 | No lesions; weight loss at high doses |

| 13 weeks | B6C3F1 Mice | 0, 1, 3, 10, 30, 100 | No significant organ weight changes |

The biological activity of MoO3 is primarily linked to its ability to induce oxidative stress within cells. The redox status alteration leads to increased reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis in cancer cells . Furthermore, the structural properties of MoO3 nanoparticles facilitate their interaction with microbial membranes, contributing to their antimicrobial effects.

5. Case Studies and Applications

MoO3 has been explored for various applications beyond its biological activities. For instance, it is being investigated for use in gas sensors and photocatalytic processes due to its semiconductor properties . These applications highlight the versatility of this compound across different scientific domains.

Q & A

Q. How can operando techniques advance mechanistic studies of MoO₃ in redox catalysis?

- Methodological Answer : Operando X-ray absorption spectroscopy (XAS) tracks Mo oxidation states during reaction cycles. Coupled with mass spectrometry, it resolves intermediate species (e.g., peroxo-molybdate complexes) and active site dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.